(R)-N-Boc-3-morpholinecarbaldehyde

Beschreibung

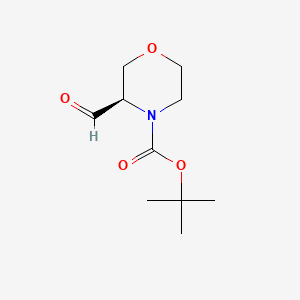

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-formylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLHQYMJBRBXAN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657770 | |

| Record name | tert-Butyl (3R)-3-formylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257850-86-4 | |

| Record name | 4-Morpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257850-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-formylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R N Boc 3 Morpholinecarbaldehyde

Stereoselective Construction of the Morpholine (B109124) Ring System

The primary challenge in the synthesis of (R)-N-Boc-3-morpholinecarbaldehyde lies in the stereocontrolled formation of the chiral morpholine ring. Various strategies have been developed to achieve high enantioselectivity.

Enantioselective Cyclization Protocols for Morpholine Heterocycles

Enantioselective cyclization reactions are a powerful tool for constructing chiral heterocycles. Organocatalysis has emerged as a prominent strategy for the enantioselective synthesis of C2-functionalized morpholines. nih.govnih.gov One approach involves an organocatalytic, enantioselective α-chlorination of an aldehyde, followed by reductive amination and a base-induced cyclization to form the morpholine ring. nih.govnih.gov This method allows for the preparation of functionalized morpholines with good to excellent enantiomeric excess (ee). nih.gov However, the stability of the α-chloroaldehyde intermediate can be a limitation, potentially leading to variable enantioselectivity. nih.gov

Another effective strategy involves the S(N)2-type ring-opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular cyclization. researchgate.net This method provides a highly regio- and stereoselective route to substituted morpholines in high yields and enantioselectivity. researchgate.net Lewis acid catalysis can be employed in the initial ring-opening step. researchgate.net

More recent developments include domino reactions, such as a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, catalyzed by a chiral phosphoric acid, to produce C3-substituted morpholinones. acs.org Additionally, organocatalytic one-pot formations of morpholinones from simple aldehydes and (phenylsulfonyl)acetonitrile (B1630616) have been reported, proceeding through an asymmetric epoxidation and subsequent cyclization. thieme-connect.com

Functionalization Strategies for Carbaldehyde Moiety Introduction

Once the chiral morpholine ring is constructed, the next critical step is the introduction of the carbaldehyde group at the C3 position. This requires chemoselective and regioselective functionalization.

Chemoselective Oxidation Reactions for Aldehyde Formation

The conversion of a primary alcohol to an aldehyde is a common transformation in organic synthesis. For a precursor like (R)-N-Boc-3-hydroxymethylmorpholine, a chemoselective oxidation is required to form the carbaldehyde without affecting other sensitive functional groups, such as the N-Boc protecting group. Several mild oxidation reagents are suitable for this purpose.

Commonly employed methods include Swern oxidation and the use of Dess-Martin periodinane. These reagents operate under mild conditions and are known to be compatible with a wide range of functional groups, including carbamates like the Boc group. The choice of oxidant can be critical to avoid over-oxidation to the carboxylic acid.

Control of Regioselectivity in Carbonyl Group Installation

Achieving the desired regioselectivity, placing the carbonyl group specifically at the C3 position, is dictated by the synthetic route chosen for the morpholine ring construction. For instance, starting from a precursor where the C3 substituent is a hydroxymethyl group naturally leads to the formation of the 3-carbaldehyde upon oxidation.

In methods involving cycloaddition reactions, the regioselectivity is controlled by the nature of the reactants and the catalyst. For example, in the [4+2]-cycloaddition of fullerenes with amino alcohols, the regioselectivity of the addition to the fullerene cage is a key consideration. tandfonline.com While not directly related to this compound, this illustrates the importance of controlling regioselectivity in complex molecule synthesis. For the synthesis of the target compound, the initial choice of chiral precursor with a functional handle at the desired position is the most straightforward way to ensure regioselectivity.

Role and Manipulation of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. wikipedia.orgtotal-synthesis.com

In the synthesis of this compound, the N-Boc group serves several critical functions:

Protection: It deactivates the nitrogen atom of the morpholine ring, preventing it from participating in unwanted side reactions during subsequent synthetic steps, such as the oxidation of the alcohol to the aldehyde. researchgate.net

Solubility: The Boc group often enhances the solubility of intermediates in organic solvents, facilitating purification by chromatography.

Directing Group: In some reactions, the Boc group can act as a directing group, influencing the regioselectivity of transformations on the heterocyclic ring. nih.gov

The Boc group is typically introduced by reacting the morpholine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com It is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation. total-synthesis.com

Deprotection of the N-Boc group is readily achieved by treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an appropriate solvent. wikipedia.orgjk-sci.com This orthogonality to other protecting groups makes it a valuable tool in multi-step syntheses. total-synthesis.com The ease of its removal allows for further functionalization of the morpholine nitrogen at a later stage in a synthetic sequence.

The following table provides a summary of the role and manipulation of the N-Boc group.

| Aspect | Description |

| Protection | Protects the morpholine nitrogen from unwanted reactions. researchgate.net |

| Introduction | Typically via reaction with di-tert-butyl dicarbonate (Boc₂O). jk-sci.com |

| Stability | Resistant to basic, nucleophilic, and reductive conditions. total-synthesis.com |

| Deprotection | Readily cleaved under acidic conditions (e.g., TFA, HCl). wikipedia.orgjk-sci.com |

| Orthogonality | Compatible with other protecting groups sensitive to different conditions. total-synthesis.com |

Chemoselective N-Boc Protection Strategies

The introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of the morpholine ring is a critical step in the synthesis of this compound. Chemoselectivity in this transformation is paramount, especially when other nucleophilic groups are present in the substrate. The standard reagent for this protection is di-tert-butyl dicarbonate (Boc₂O). The selection of an appropriate catalyst and reaction conditions is crucial to ensure high yields and selectivity, while minimizing side reactions.

Several modern catalytic systems have been developed to facilitate the N-Boc protection of amines with high efficiency. While direct studies on 3-morpholinecarbaldehyde are not extensively detailed, the principles from related amine protections can be applied. For instance, the use of heterogeneous catalysts is gaining traction due to their ease of separation and recyclability, which are advantageous for both laboratory and industrial settings.

One such catalyst is silica (B1680970) boron sulfonic acid (SBSA), a solid acid that has demonstrated high efficiency in the N-tert-butyloxycarbonylation of various amines under solvent-free conditions at room temperature. orgchemres.org This method is characterized by short reaction times and excellent yields. orgchemres.org Another approach involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, which allows for the chemoselective mono-N-Boc protection of diverse amines. organic-chemistry.org This system is notable for preventing common side reactions like the formation of isocyanates or ureas. organic-chemistry.org

The chemoselectivity of these methods is a key advantage. For a molecule like 3-morpholinecarbaldehyde, which contains both a secondary amine and an aldehyde, selective N-protection without affecting the aldehyde is essential. The mild conditions offered by catalysts like SBSA and the specific activation provided by HFIP are well-suited for this purpose.

Below is a comparative table of different catalytic systems applicable to N-Boc protection:

| Catalyst System | Reagent | Conditions | Advantages |

| Silica Boron Sulfonic Acid (SBSA) | Boc₂O | Solvent-free, Room Temperature | Heterogeneous, recyclable, short reaction times, high yields orgchemres.org |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Boc₂O | HFIP (solvent and catalyst) | High chemoselectivity, prevents side reactions, recyclable catalyst organic-chemistry.org |

| Ionic Liquids (e.g., 1-Alkyl-3-methylimidazolium cations) | Boc₂O | --- | Excellent chemoselectivity through electrophilic activation of Boc₂O organic-chemistry.org |

| Perchloric acid on silica-gel (HClO₄–SiO₂) | Boc₂O | Solvent-free, Room Temperature | Highly efficient, inexpensive, reusable catalyst organic-chemistry.org |

These advanced methods offer significant improvements over traditional protocols that might require harsh conditions or lead to a mixture of products, thereby simplifying the synthesis of this compound.

Orthogonal Deprotection Approaches for Sequential Synthesis

In the context of multi-step organic synthesis, the ability to selectively remove one protecting group in the presence of others—a concept known as orthogonal deprotection—is of utmost importance. The Boc group is a cornerstone of this strategy due to its lability under acidic conditions, while being stable to a wide range of other reagents, including bases and nucleophiles. organic-chemistry.org This allows for the selective deprotection of the morpholine nitrogen at a desired stage of a synthetic sequence, leaving other protecting groups intact.

For instance, a synthetic route might involve a molecule containing both a Boc-protected amine and a base-labile protecting group like fluorenylmethyloxycarbonyl (Fmoc). The Boc group can be selectively cleaved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, without affecting the Fmoc group. organic-chemistry.org This orthogonality is fundamental in peptide synthesis and is equally valuable in the synthesis of complex molecules derived from this compound.

The general principle of orthogonal deprotection involving the Boc group is illustrated in the table below, which compares its lability with other common amine protecting groups:

| Protecting Group | Lability Conditions | Stability |

| Boc (tert-butoxycarbonyl) | Acidic (e.g., TFA, HCl) organic-chemistry.org | Basic, Nucleophilic, Hydrogenation organic-chemistry.org |

| Cbz (Carboxybenzyl) | Catalytic Hydrogenation | Acidic, Basic (to an extent) |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic (e.g., Piperidine) | Acidic, Hydrogenation organic-chemistry.org |

Considerations for Industrial Scalability and Process Optimization in Academic Synthesis

The transition of a synthetic route from a laboratory setting to an industrial scale presents a unique set of challenges. While academic synthesis often prioritizes novelty and proof-of-concept, industrial processes emphasize cost-effectiveness, safety, efficiency, and environmental impact. For a key intermediate like this compound, these considerations are critical for its commercial viability.

Process optimization for the synthesis of this compound would involve a multi-faceted approach. Key areas of focus include:

Reagent and Catalyst Selection: Moving away from expensive or hazardous reagents is a primary concern. For the N-Boc protection step, the use of recyclable heterogeneous catalysts like SBSA or silica-supported acids is highly advantageous on an industrial scale. orgchemres.orgorganic-chemistry.org These catalysts reduce waste and simplify product purification.

Solvent Minimization and Recycling: The development of solvent-free reaction conditions, as demonstrated with certain N-Boc protection methods, is a significant step towards greener and more economical processes. orgchemres.org Where solvents are necessary, minimizing their volume and implementing recycling protocols are essential.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time can lead to significant improvements in yield, purity, and energy consumption. Continuous flow reactors are increasingly being adopted in industrial settings to enhance control over these parameters and improve safety and efficiency.

Purification Techniques: Shifting from chromatographic purification, which is common in academia, to more scalable methods like crystallization or distillation is crucial for industrial production.

Atom Economy: Synthetic routes with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, are preferred. This minimizes waste and reduces costs.

The principles of green chemistry are central to modern process development. The selection of catalysts, solvents, and reaction conditions should align with these principles to ensure a sustainable and responsible manufacturing process. While detailed industrial synthesis protocols for this compound are proprietary, the application of these general principles of process optimization is a universal requirement for successful scale-up.

Stereochemical Control and Asymmetric Catalysis Involving R N Boc 3 Morpholinecarbaldehyde

Mechanisms of Chirality Preservation Throughout Synthetic Transformations

The utility of a chiral building block is fundamentally dependent on the preservation of its stereochemical integrity throughout a synthetic sequence. In the case of (R)-N-Boc-3-morpholinecarbaldehyde, the primary concern is the potential for racemization at the C3 position, which is adjacent to the aldehyde group. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom plays a crucial role in maintaining the compound's stereochemical fidelity. The bulky nature of the Boc group can sterically hinder approaches to the C3 proton, making its abstraction less likely under many reaction conditions.

The preservation of chirality is highly dependent on the reaction conditions employed. For instance, in reactions involving the aldehyde functionality, conditions that could lead to enolization must be carefully controlled. Strongly basic conditions or high temperatures can increase the risk of epimerization. Therefore, synthetic transformations are often carried out at low temperatures using mild reagents to ensure that the rate of the desired reaction is significantly faster than the rate of racemization.

Furthermore, the stability of the Boc protecting group itself is a key factor. It is generally stable to a wide range of reagents and conditions, including many catalytic hydrogenation and oxidation reactions. However, it can be readily removed under acidic conditions, which, if not carefully controlled, could also potentially compromise the stereocenter. Studies on the coupling of N-protected amino acids have shown that with the appropriate choice of reagents and conditions, racemization can be minimized, a principle that extends to reactions involving this compound. researchgate.net The synthesis of chiral morpholines often involves strategies where the key stereocenter is set either before, during, or after the cyclization to form the morpholine (B109124) ring, each approach having its own challenges and methods for controlling stereochemistry. researchgate.net

This compound as a Versatile Chiral Building Block

Chiral morpholines are recognized as important structural motifs in a variety of biologically active compounds and are valuable intermediates in medicinal chemistry. researchgate.netru.nl this compound, in particular, serves as a versatile chiral starting material for the synthesis of more complex enantiopure molecules, including substituted amino alcohols and other heterocyclic systems. ru.nlbldpharm.comambeed.com

The aldehyde functionality provides a reactive handle for a wide array of synthetic transformations, including nucleophilic additions, reductive aminations, and Wittig-type reactions, allowing for the introduction of diverse substituents at the C3 position. The inherent chirality of the morpholine scaffold can influence the stereochemical outcome of these additions, leading to the formation of new stereocenters with a degree of diastereoselectivity.

One notable application is in the stereocontrolled synthesis of bicyclic morpholine derivatives. For example, the chirality at the γ-position of a cycloalkenone, introduced from a chiral source, can direct a subsequent diastereoselective conjugate addition, highlighting how the stereochemical information from a chiral building block can be relayed to other parts of a molecule. rsc.org The morpholine moiety itself is found in numerous approved drugs, making enantiomerically pure morpholine building blocks like this compound highly sought after. researchgate.net

Development and Application of this compound Derived Ligands in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis. Chiral morpholine derivatives have been explored as ligands due to the presence of two heteroatoms (nitrogen and oxygen) that can coordinate to a metal center, creating a defined chiral environment. taltech.ee The secondary nitrogen atom in the morpholine ring also presents the possibility for its use in organocatalysis. taltech.ee While the direct synthesis and application of ligands derived from this compound are not extensively documented, the principles of chiral ligand design suggest its potential in this area.

The general strategy would involve the conversion of the aldehyde group into a coordinating moiety, such as a phosphine, an oxazoline, or another nitrogen-containing group. The rigid morpholine backbone would serve to orient these coordinating groups in a specific spatial arrangement around a metal center, thereby inducing enantioselectivity in a catalyzed reaction. The synthesis of a family of enantiomerically pure amino-alcohols and their successful application as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes demonstrates the feasibility of this approach with related structures. acs.org

The aldehyde group of this compound is a prime site for enantioselective addition reactions, where a chiral catalyst is used to control the stereochemical outcome of the addition of a nucleophile. Although specific examples utilizing this exact substrate are not prevalent in the reviewed literature, numerous studies on enantioselective additions to other aldehydes provide a framework for potential applications.

For instance, the enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes is a well-established method for the formation of chiral secondary alcohols. acs.org The reaction is typically catalyzed by a chiral ligand, often an amino alcohol or a diamine, which coordinates to the zinc atom and directs the approach of the nucleophile to one face of the aldehyde. The table below illustrates the effectiveness of various chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde, a model substrate.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde with Different Chiral Ligands This table is representative of the types of results obtained in enantioselective additions to aldehydes and is not specific to this compound.

| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 98 | 98 | (R) |

| (1R,2S)-N,N-dibutylnorephedrine | 100 | 94 | (S) |

| (S)-diphenyl(pyrrolidin-2-yl)methanol | 95 | 97 | (S) |

Data is illustrative and compiled from general literature on asymmetric catalysis.

In contrast to enantioselective reactions controlled by an external chiral catalyst, diastereoselective transformations rely on the inherent chirality of the substrate to influence the formation of new stereocenters. The well-defined (R) configuration of the C3-carbon in this compound can act as a stereocontrol element in reactions at the aldehyde or other parts of the molecule.

For example, the addition of a nucleophile to the aldehyde can proceed with diastereoselectivity, leading to the preferential formation of one of two possible diastereomeric products. The outcome is often rationalized by steric models, such as the Felkin-Anh model, where the nucleophile attacks the carbonyl group from the least hindered trajectory, which is dictated by the arrangement of the substituents on the adjacent chiral center.

The synthesis of highly substituted morpholines from chiral amino alcohols has been shown to proceed with diastereoselectivity, which in some cases can be enhanced through subsequent epimerization. nih.gov Furthermore, the stereocenter of a chiral building block can direct reactions at a distance. In the synthesis of a bicyclic morpholine derivative, the stereochemistry at the γ-position of a cycloalkenone, established early in the synthesis, was shown to control a diastereoselective conjugate addition reaction. rsc.org The table below presents representative examples of diastereoselective reactions where a chiral center influences the stereochemical outcome.

Table 2: Examples of Diastereoselective Reactions Influenced by a Chiral Center This table provides general examples of diastereoselective synthesis and is not exhaustive of reactions involving the specified morpholine compound.

| Reaction Type | Chiral Substrate/Auxiliary | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Aldol Reaction | Chiral N-acyloxazolidinone | up to >95:5 |

| Diels-Alder Reaction | Chiral Dienophile | up to >99:1 |

| Reduction of Chiral Ketone | Chiral β-hydroxy ketone | up to 99:1 |

Data is illustrative and compiled from general literature on diastereoselective synthesis.

Applications in Advanced Organic Synthesis and Pharmaceutical Research

Strategic Utilization as a Key Intermediate in Complex Organic Synthesis

The morpholine (B109124) ring is a prevalent scaffold in numerous biologically active compounds and approved drugs. researchgate.netresearchgate.net (R)-N-Boc-3-morpholinecarbaldehyde serves as a crucial chiral precursor for introducing this heterocycle into larger, more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during various reaction conditions and can be selectively removed when needed, allowing for further functionalization. The aldehyde group at the 3-position provides a reactive handle for a wide array of chemical transformations, including carbon-carbon bond formations, reductions, and oxidations. This dual functionality makes it an ideal starting point for the stereocontrolled synthesis of intricate molecular targets.

Role in the Elaboration of Biologically Active Morpholine-Containing Compounds

The morpholine moiety is a key pharmacophore in a variety of therapeutic agents, recognized for its ability to modulate physicochemical properties and enhance biological activity. arkat-usa.orgchemenu.com this compound is instrumental in the synthesis of novel C-substituted morpholine derivatives that are evaluated for their biological relevance. researchgate.net The aldehyde functionality allows for the introduction of diverse substituents at the C-3 position, leading to libraries of new compounds. These derivatives are then screened for a range of pharmacological activities, contributing to the discovery of new potential drugs. The inherent chirality of the molecule is often crucial for specific interactions with biological targets.

Precursor in Medicinal Chemistry for Novel Drug Candidate Development

In the field of medicinal chemistry, the demand for novel chemical entities with improved efficacy and safety profiles is constant. This compound provides a reliable and versatile platform for the development of new drug candidates. ru.nl

Contributions to the Improved Synthesis of Specific Pharmaceutical Agents (e.g., Lacosamide)

While direct evidence for the use of this compound in the synthesis of the antiepileptic drug Lacosamide is not prominently featured in the reviewed literature, the synthesis of Lacosamide often involves intermediates with similar structural motifs. For instance, improved syntheses of Lacosamide have been developed starting from D-serine, which is transformed through several steps into key intermediates. derpharmachemica.comjlu.edu.cn One patented route involves the conversion of Boc-D-Serine into (R)-N-Benzyl-2-N-Boc-amino-3-Hydroxy propanamide, which is then further processed to yield Lacosamide. derpharmachemica.com The structural elements of this compound are analogous to intermediates used in such syntheses, highlighting its potential as a valuable precursor for Lacosamide and other structurally related pharmaceutical agents.

Design and Synthesis of Morpholine-Based Scaffolds for Pharmacological Screening

Morpholine-based scaffolds are of significant interest in drug discovery due to their favorable pharmacological properties. researchgate.net Research has focused on the synthesis of morpholine-containing peptidomimetics, where the morpholine ring acts as a surrogate for natural amino acid residues like proline to induce specific secondary structures such as β-turns. nih.gov this compound and its derivatives can be incorporated into peptide chains to create novel, stereochemically dense scaffolds. These scaffolds serve as templates for presenting various functional groups in a defined three-dimensional space, which can then be screened for interactions with biological targets. For example, morpholine-β-amino acids have been synthesized and inserted into peptide sequences to study their conformational effects. core.ac.uk

Participation in Amide Synthesis Protocols

The formation of amide bonds is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. acs.org this compound can participate in amide synthesis, although indirectly. The aldehyde can be oxidized to the corresponding carboxylic acid, (R)-N-Boc-3-morpholinecarboxylic acid. This resulting acid can then be coupled with a variety of amines to form amides using standard coupling reagents. acs.org Furthermore, N-protected α-amino amides of morpholine have been used as precursors for the synthesis of N-protected α-amino aldehydes through reduction. researchgate.net This demonstrates the synthetic interplay between morpholine amides and aldehydes in organic synthesis protocols.

| Property | Data |

| IUPAC Name | tert-butyl (3R)-3-formylmorpholine-4-carboxylate sigmaaldrich.com |

| CAS Number | 1257850-86-4 sigmaaldrich.com |

| Molecular Formula | C10H17NO4 chemenu.com |

| Molecular Weight | 215.25 g/mol chemenu.com |

| Physical Form | Solid sigmaaldrich.com |

| Storage | Inert atmosphere, store in freezer, under -20°C sigmaaldrich.com |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of (R)-N-Boc-3-morpholinecarbaldehyde. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the morpholine (B109124) ring, the N-Boc protecting group, and the aldehyde functionality. researchgate.netnih.gov

In ¹H NMR spectroscopy, the aldehyde proton typically appears as a distinct singlet or a narrowly split multiplet in the downfield region, usually between 9.5 and 10.0 ppm. The protons of the morpholine ring produce a complex set of multiplets between approximately 2.8 and 4.2 ppm. The large tert-butyl group of the Boc protector gives rise to a prominent singlet around 1.4-1.5 ppm, integrating to nine protons. The presence of cis and trans carbamate (B1207046) rotamers can sometimes lead to peak broadening or the appearance of duplicate signals for adjacent protons. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the carbon skeleton fingerprint. semanticscholar.org The aldehyde carbonyl carbon is highly deshielded, resonating around 200-205 ppm. The carbamate carbonyl of the Boc group appears near 154 ppm, and the quaternary carbon of the tert-butyl group is observed around 80 ppm. The methyl carbons of the Boc group produce a strong signal at approximately 28 ppm. The carbons of the morpholine ring resonate in the 40-70 ppm range. Two-dimensional NMR techniques, such as COSY and HMQC, can be employed to definitively assign proton and carbon signals and confirm connectivity. researchgate.net While standard NMR can confirm the relative configuration, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy or the use of chiral derivatizing agents can aid in confirming the stereochemical assignment. mdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Data is illustrative and can vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | ~9.6 | ~202 |

| Morpholine CH (at C3) | ~4.1 | ~55 |

| Morpholine CH₂ (adjacent to O) | ~3.6 - 3.9 | ~67 |

| Morpholine CH₂ (adjacent to N) | ~2.9 - 3.4 | ~45 |

| Boc (C(CH₃)₃) | - | ~80 |

| Boc (C(CH₃)₃) | ~1.45 | ~28 |

| Boc (C=O) | - | ~154 |

Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which further confirms its structure. The compound has a formula of C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . achemblock.com

Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 216. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 238, may also be detected.

A hallmark of N-Boc protected compounds in MS is the characteristic fragmentation pattern. reddit.com Under collision-induced dissociation (CID), the Boc group readily fragments. Common losses include:

Loss of isobutylene (B52900) (56 Da): A fragment corresponding to [M+H-56]⁺ is frequently observed, resulting from the elimination of C₄H₈.

Loss of the tert-butyl group (57 Da): Cleavage of the C-C bond can lead to a fragment [M+H-57]⁺.

Loss of the entire Boc group (100 Da): A fragment corresponding to the deprotected morpholinecarbaldehyde cation, [M+H-100]⁺, is also a common observation.

These predictable fragmentation pathways provide strong evidence for the presence of the N-Boc protecting group. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula.

Table 2: Expected MS Fragments for this compound

| Fragment Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 216 |

| [M+Na]⁺ | Sodium adduct | 238 |

| [M+H-56]⁺ | Loss of isobutylene | 160 |

| [M+H-100]⁺ | Loss of Boc group | 116 |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Isomer Separation

Since biological activity is often enantiomer-specific, verifying the enantiomeric purity of this compound is critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the premier technique for this purpose. nih.govuff.br

This method separates the (R)- and (S)-enantiomers by utilizing a chiral stationary phase (CSP). sigmaaldrich.com CSPs create a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and highly effective for separating a broad range of chiral compounds. sigmaaldrich.comsigmaaldrich.com

For analysis, a solution of the compound is injected into the HPLC system. The enantiomers are separated on the chiral column and detected, typically by UV absorbance. The resulting chromatogram shows two distinct peaks, one for each enantiomer. The enantiomeric excess (e.e.) can be calculated by comparing the peak areas. For a sample to be considered enantiopure, ideally only the peak corresponding to the (R)-enantiomer should be observed. Chiral Gas Chromatography (GC) can also be used, often after derivatization of the aldehyde, with chiral capillary columns.

Table 3: Illustrative Chiral HPLC Parameters for Separation

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com

The IR spectrum of this compound displays several key absorption bands that confirm its structure. chemicalbook.com A strong, sharp band appears around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. A second strong absorption, typically between 1680-1700 cm⁻¹, is attributed to the C=O stretch of the carbamate in the Boc group. The C-H stretching vibrations of the alkyl groups appear in the 2850-3000 cm⁻¹ region. The C-O stretching of the morpholine ether linkage is typically observed in the fingerprint region, around 1100-1120 cm⁻¹. researchgate.netresearchgate.net

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (R-CHO) | C=O Stretch | 1720 - 1740 |

| Aldehyde (R-CHO) | C-H Stretch | 2720 - 2820 (two bands) |

| Carbamate (Boc) | C=O Stretch | 1680 - 1700 |

| Alkane (Morpholine, Boc) | C-H Stretch | 2850 - 3000 |

| Ether (Morpholine) | C-O Stretch | 1100 - 1120 |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides definitive proof of the absolute configuration of a chiral molecule. mtoz-biolabs.comwikipedia.org It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.gov Only chiral molecules are CD-active, and enantiomers produce mirror-image CD spectra of equal magnitude but opposite sign. spectroscopyeurope.com

To confirm the (R) configuration, the experimental CD spectrum of the compound is recorded. This spectrum is then compared to a theoretically predicted spectrum generated by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov A good match between the experimental and the calculated spectrum for the (R)-isomer confirms the absolute configuration. Alternatively, the spectrum can be compared to that of a structurally similar compound whose absolute configuration is already known. mtoz-biolabs.com

The aldehyde group contains a C=O chromophore which gives rise to a characteristic n → π* electronic transition, typically resulting in a measurable Cotton effect in the CD spectrum that is highly sensitive to the stereochemistry of the adjacent chiral center. nih.gov Vibrational Circular Dichroism (VCD) is another powerful technique that analyzes the differential absorption of polarized infrared light, offering a rich fingerprint that can also be compared with DFT calculations for unambiguous stereochemical assignment. uff.brspectroscopyeurope.comnih.gov

Computational Chemistry and Theoretical Studies on R N Boc 3 Morpholinecarbaldehyde

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, thermodynamic stability, and reactivity of molecules like (R)-N-Boc-3-morpholinecarbaldehyde.

Electronic Structure: DFT calculations can provide a detailed picture of the electron distribution within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental in predicting the molecule's reactivity. For instance, the LUMO is often localized on the aldehyde group, indicating its susceptibility to nucleophilic attack, a common reaction pathway for this functional group.

Reactivity Prediction: Quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity of different sites within the molecule. For example, calculated atomic charges can indicate electrophilic and nucleophilic centers. The aldehyde carbon is expected to carry a significant positive charge, making it a primary site for nucleophilic addition reactions. Furthermore, Fukui functions can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack. In studies of related morpholine-based organocatalysts, DFT has been successfully employed to rationalize the observed reactivity and stereoselectivity. frontiersin.org

Table 1: Predicted Electronic Properties of this compound using DFT (Illustrative)

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.0 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 6.5 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 2.5 - 3.5 D | Influences intermolecular interactions and solubility. |

| Most Positive Atomic Charge | Aldehyde Carbon | Primary site for nucleophilic attack. |

| Most Negative Atomic Charge | Aldehyde & Carbonyl Oxygens | Sites for electrophilic interaction. |

Note: These are illustrative values based on typical DFT calculations for similar organic molecules and are not from a specific study on this compound.

Molecular Modeling for Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound is not static, and its various accessible conformations can have a profound impact on its reactivity and interactions. Molecular modeling techniques are essential for exploring the conformational landscape and understanding the governing stereoelectronic effects.

Stereoelectronic Effects: The presence of heteroatoms (nitrogen and oxygen) in the morpholine (B109124) ring gives rise to significant stereoelectronic effects. These are interactions between electron orbitals of neighboring atoms that can influence conformation and reactivity. Key stereoelectronic effects to consider in this compound include:

Anomeric Effect: The interaction between the lone pair of the ring oxygen and the antibonding orbital (σ) of the adjacent C-N bond, and the lone pair of the nitrogen with the σ orbital of the adjacent C-O bond. These interactions can influence bond lengths and angles and stabilize certain conformations.

Gauche Interactions: The spatial arrangement of substituents on adjacent atoms can lead to stabilizing or destabilizing gauche interactions.

A1,3 Strain: The steric interaction between the axial aldehyde group and the axial protons at the C5 and C2 positions of the morpholine ring would be a significant destabilizing factor, favoring the equatorial conformer. nih.gov

Understanding these effects is crucial for predicting the outcome of stereoselective reactions involving this chiral building block.

Mechanistic Insights into Key Transformations through Computational Simulations

Computational simulations can provide a detailed, step-by-step understanding of the reaction mechanisms involving this compound. This is particularly valuable for reactions where experimental characterization of transient intermediates and transition states is challenging.

For example, a common transformation of aldehydes is their reaction with nucleophiles. A computational study of the addition of a Grignard reagent to this compound could elucidate the structure of the transition state and explain the observed diastereoselectivity. Such simulations can model the reaction pathway, calculating the energy profile and identifying the rate-determining step. acs.org

Furthermore, computational studies on the use of morpholine derivatives as organocatalysts have demonstrated the power of these methods in understanding reaction mechanisms. frontiersin.org For instance, in a Michael addition reaction catalyzed by a morpholine-based catalyst, DFT calculations can be used to model the formation of the enamine intermediate, the subsequent nucleophilic attack on the Michael acceptor, and the final product release. frontiersin.org These studies often reveal the subtle interplay of steric and electronic factors that govern the efficiency and stereoselectivity of the catalytic cycle.

Table 2: Illustrative Computational Insights into a Hypothetical Reaction of this compound

| Reaction Step | Computational Finding | Implication |

|---|---|---|

| Nucleophilic Addition to Aldehyde | Calculation of transition state energies for attack from the Re and Si faces. | Prediction of the major diastereomer formed (e.g., Felkin-Anh vs. anti-Felkin-Anh selectivity). |

| Conformational change during reaction | Identification of the lowest energy pathway connecting reactant and product conformers. | Understanding the role of conformational dynamics in the reaction kinetics. |

| Solvent Effects | Modeling the reaction in different solvent environments (e.g., using implicit or explicit solvent models). | Assessing the influence of the solvent on the reaction barrier and mechanism. |

Note: This table is illustrative and presents the types of insights that could be gained from a computational study.

Exploration of Intermolecular Interactions via Molecular Docking (for derived compounds)

While this compound is a building block, the compounds derived from it are often designed to interact with biological targets such as enzymes or receptors. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target.

For a hypothetical drug candidate synthesized from this compound, molecular docking could provide valuable insights into its potential biological activity. The process involves:

Obtaining the three-dimensional structures of the ligand and the target protein (often from experimental data like X-ray crystallography or NMR, or from homology modeling).

Sampling a large number of possible orientations and conformations of the ligand within the binding site of the protein.

Using a scoring function to estimate the binding affinity for each pose.

Future Research Directions and Interdisciplinary Prospects

Integration of Green Chemistry Principles in the Synthesis of (R)-N-Boc-3-morpholinecarbaldehyde

The future synthesis of this compound is expected to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current research into the synthesis of morpholine (B109124) derivatives provides a roadmap for these advancements.

A significant area of development is the move away from hazardous reagents and solvents. For instance, the Boc (tert-butoxycarbonyl) protection of the morpholine nitrogen, a key step in the synthesis, is being optimized. Research has demonstrated the use of sulfonated reduced graphene oxide (SrGO) as a highly efficient, metal-free, and reusable solid acid catalyst for the N-t-Boc protection of amines, including morpholine. thieme-connect.com This method can be performed under solvent-free, ambient conditions, offering high yields and easy catalyst recovery, which are significant advantages over traditional methods. thieme-connect.com

Another green approach focuses on the construction of the morpholine ring itself. A recently developed one or two-step, redox-neutral protocol uses inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols into morpholines. chemrxiv.orgnih.govchemrxiv.org This method avoids the use of chloroacetyl chloride and the associated metal hydride reductions, thus minimizing waste and improving safety. chemrxiv.orgnih.govchemrxiv.org Adapting such methodologies for the enantioselective synthesis of the specific (R)-3-substituted precursor to this compound will be a key research focus.

Future synthetic routes will likely incorporate the following green chemistry principles:

Catalytic Reagents: Increased use of recyclable and non-toxic catalysts, such as solid-state acid catalysts or organocatalysts, to replace stoichiometric reagents. thieme-connect.comresearchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. The use of multicomponent reactions is a promising strategy in this regard. researchgate.net

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the chiral precursors.

Safer Solvents: Minimizing or replacing traditional volatile organic solvents with water, supercritical fluids, or solvent-free reaction conditions. thieme-connect.com

Development of Novel Catalytic Systems for Transformations Involving the Compound

The aldehyde functional group makes this compound a versatile substrate for various catalytic transformations. Future research will likely focus on developing novel catalytic systems to enhance the selectivity and efficiency of these reactions.

One promising area is the development of catalysts for asymmetric hydrogenation, which could convert the aldehyde to a primary alcohol, or for reductive amination to introduce new functional groups, all while preserving the existing stereocenter. Rhodium catalysts with large bite-angle bisphosphine ligands have already shown success in the asymmetric hydrogenation of unsaturated morpholines to create 2-substituted chiral morpholines with excellent enantioselectivity. rsc.orgresearchgate.net Similar catalyst systems could be adapted for reactions involving the 3-carbaldehyde group.

Furthermore, the morpholine moiety itself can act as a component of an organocatalyst. While morpholine-based enamines are generally less reactive than their pyrrolidine (B122466) counterparts, new research into β-morpholine amino acids has shown their potential as efficient organocatalysts for reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov This opens up the possibility of using derivatives of this compound itself as a platform for designing new chiral catalysts.

Future catalytic systems could include:

Transition Metal Catalysis: Development of tailored ruthenium, rhodium, or palladium catalysts for stereoselective additions to the aldehyde group. rsc.orgnih.gov

Organocatalysis: Exploration of proline-based or other small molecule catalysts for enantioselective transformations of the aldehyde.

Biocatalysis: Use of enzymes, such as alcohol dehydrogenases or transaminases, for highly selective and environmentally friendly conversions of the aldehyde group.

Electrochemical Catalysis: Employing electrochemical methods for C-H functionalization or other transformations, which can reduce the need for chemical oxidants or reductants. mdpi.comrsc.org

Exploration of New Asymmetric Synthetic Applications Beyond Current Scope

The chiral nature and functionality of this compound make it an ideal starting point for the synthesis of more complex, high-value molecules, particularly for the pharmaceutical industry. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. e3s-conferences.orgresearchgate.net

Future applications will likely extend beyond its use as a simple building block. The aldehyde group can be transformed into a wide array of other functional groups, enabling the synthesis of diverse libraries of chiral morpholine derivatives for drug discovery. For example, it can be converted into:

Chiral Amino Alcohols: Through reduction and subsequent manipulation, which are important scaffolds in many drug candidates. nih.gov

Carboxylic Acids: Via oxidation, providing a handle for amide bond formation, a crucial reaction in medicinal chemistry. acs.org

Heterocyclic Systems: By serving as an electrophile in cyclization reactions to build fused or spirocyclic ring systems.

The development of one-pot, multi-step reactions starting from this aldehyde will be a key area of research, allowing for the rapid and efficient construction of complex molecular architectures. thieme-connect.com For example, a domino Knoevenagel condensation-epoxidation-cyclization sequence has been used to create chiral morpholin-2-ones from simple aldehydes, a strategy that could be adapted for this compound. thieme-connect.com

Derivatization and Application in Materials Science Research

The unique properties of the morpholine ring, such as its polarity and hydrogen bonding capability, make its derivatives attractive for applications in materials science. e3s-conferences.orgontosight.ai Future research is poised to explore the derivatization of this compound to create novel functional materials.

One significant prospect lies in the development of advanced polymers. Morpholine-containing polymers have been shown to exhibit interesting properties, such as dual pH and temperature responsiveness, which is valuable for creating "smart" materials for biological applications. researchgate.net The aldehyde group of this compound can be used as an anchor point to polymerize or graft the molecule onto polymer backbones, creating chiral, functional materials.

Specific areas for future materials science research include:

Q & A

How can researchers optimize the synthesis of (R)-N-Boc-3-morpholinecarbaldehyde to achieve high enantiomeric purity?

Methodological Answer (Basic):

To optimize synthesis, employ chiral auxiliaries or enantioselective catalysts during the Boc-protection step. For example, use (R)-specific precursors and controlled reaction conditions, such as low temperatures (−78°C in THF) to minimize racemization, as demonstrated in similar Boc-protected amino acid syntheses . Purification via flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures removal of diastereomeric impurities. Monitor optical purity using chiral HPLC or polarimetry .

What analytical techniques are recommended for confirming the enantiomeric excess of this compound?

Methodological Answer (Basic):

Key techniques include:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with UV detection to resolve enantiomers.

- NMR with Chiral Solvating Agents : Add europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to enhance chemical shift differences between enantiomers.

- Polarimetry : Measure specific rotation and compare to literature values for optical purity validation .

What strategies ensure the chiral integrity of this compound during Boc deprotection?

Methodological Answer (Advanced):

Use mild acidic conditions (e.g., 10% TFA in DCM at 0°C) to cleave the Boc group while preserving stereochemistry. Avoid prolonged exposure to strong acids or elevated temperatures. Monitor reaction progress via TLC (Rf shift) or LC-MS. Post-deprotection, neutralize with a weak base (e.g., NaHCO3) and isolate the product immediately to prevent racemization .

How should stability studies be designed to assess the compound's degradation under varying storage conditions?

Methodological Answer (Advanced):

Conduct accelerated stability testing:

- Temperature/Humidity Stress : Store samples at 25°C/60% RH, 40°C/75% RH, and −20°C (control) for 1–6 months.

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., aldehydes oxidizing to carboxylic acids) and DSC to detect thermal decomposition events.

- Light Sensitivity : Expose to UV/visible light and track photodegradation via UV-spectroscopy .

How can researchers resolve contradictions in reported reactivity data of this compound across different studies?

Methodological Answer (Advanced):

Address discrepancies through:

- Reproducibility Trials : Replicate experiments under standardized conditions (solvent, temperature, catalyst).

- Cross-Validation : Compare results from multiple analytical methods (e.g., NMR, HPLC, LC-MS) to confirm reaction outcomes.

- Mechanistic Studies : Use isotopic labeling (e.g., D2O exchange) or kinetic analysis to identify rate-determining steps and side reactions .

What role does this compound play in stereoselective cross-coupling reactions?

Methodological Answer (Advanced):

The aldehyde group can act as an electrophilic partner in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling with boronic acids). Protect the morpholine nitrogen with Boc to prevent coordination with metal catalysts. Optimize solvent systems (e.g., dioxane/water) and base (K2CO3) for high yields. Post-reaction, deprotect the Boc group under acidic conditions to regenerate the free amine .

Which purification methods are most effective for isolating this compound with high purity?

Methodological Answer (Basic):

- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1).

- Recrystallization : Dissolve in warm ethanol and cool slowly to obtain crystals.

- Prep-HPLC : Employ a C18 column with acetonitrile/water mobile phase for final polishing .

How can regioselective functionalization of this compound be achieved without compromising the morpholine ring?

Methodological Answer (Advanced):

Leverage steric and electronic effects:

- Aldehyde Protection : Convert the aldehyde to a stable acetal before modifying the morpholine ring.

- Directed Ortho-Metalation : Use a Lewis acid (e.g., BF3·OEt2) to direct lithiation to specific positions.

- Enzyme-Mediated Modifications : Lipases or oxidoreductases can selectively functionalize non-critical positions under mild conditions .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer (Basic):

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under nitrogen at −20°C to prevent oxidation .

How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer (Advanced):

Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.